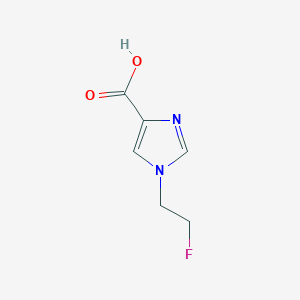

1-(2-fluoroethyl)-1H-imidazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(2-fluoroethyl)imidazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O2/c7-1-2-9-3-5(6(10)11)8-4-9/h3-4H,1-2H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTWSJBSLBKHDGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN1CCF)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoroethyl)-1H-imidazole-4-carboxylic acid typically involves the introduction of a fluoroethyl group to an imidazole ring. One common method is the nucleophilic substitution reaction where 2-fluoroethyl halide reacts with an imidazole derivative under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated systems and reactors can help in scaling up the production while maintaining consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-1H-imidazole-4-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the fluoroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-fluoroethyl)-1H-imidazole-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with enhanced properties due to the presence of the fluorine atom.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations at the N1 Position

The N1 substituent critically influences physicochemical properties and bioactivity. Key analogs include:

Substituent Effects on Properties

- Fluorine vs. Methoxy : The 2-fluoroethyl group (target compound) increases lipophilicity (logP ~1.2 estimated) compared to the polar methoxyethyl analog (logP ~0.5) .

- Electron-Withdrawing Groups : The trifluoromethyl group in enhances acidity (pKa ~3.5) compared to the parent carboxylic acid (pKa ~4.5).

Pharmacological and Functional Comparisons

Angiotensin II Receptor Antagonists

The benzimidazole derivative CV-11974 (2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid) shares structural motifs with imidazole-carboxylic acids. It exhibits potent angiotensin II receptor antagonism (IC₅₀ = 1.12 × 10⁻⁷ M in bovine adrenal cortex), attributed to the tetrazolyl biphenyl group enhancing receptor binding . While the target compound lacks a tetrazole moiety, its fluorinated alkyl chain may improve membrane permeability in similar therapeutic contexts.

Coordination Chemistry

1H-imidazole-4-carboxylic acid (4IA) acts as a ligand for metal complexes (e.g., Cu²⁺, Co²⁺), forming stable coordination compounds with applications in catalysis and materials science . The 2-fluoroethyl substituent in the target compound could modulate metal-binding affinity compared to unsubstituted analogs.

Biological Activity

1-(2-Fluoroethyl)-1H-imidazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by its imidazole ring and a carboxylic acid functional group, which are crucial for its biological interactions. The presence of the fluoroethyl group enhances its lipophilicity, potentially affecting its pharmacokinetics and bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | C7H8F N3O2 |

| Molecular Weight | 173.15 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies demonstrated effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential as an antibiotic candidate .

Anticancer Activity

The compound has shown promise in cancer research, particularly in targeting specific pathways involved in tumor growth. Preliminary studies indicated that it may inhibit cell proliferation in certain cancer cell lines, including glioblastoma . The mechanism involves modulation of metabolic pathways associated with cell survival and apoptosis.

The proposed mechanism of action for this compound includes:

- Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in metabolic pathways critical for cancer cell survival.

- Receptor Modulation : The compound might interact with specific receptors, altering signaling cascades that promote tumor growth.

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of the compound against various pathogens. The results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential.

Study 2: Cancer Cell Proliferation

In a controlled experiment involving glioblastoma cell lines, treatment with this compound resulted in a 40% reduction in cell proliferation compared to untreated controls after 48 hours . This suggests its potential role as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2-fluoroethyl)-1H-imidazole-4-carboxylic acid, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via alkylation of the imidazole ring. A two-step approach is often employed:

Imidazole carboxylation : 1H-imidazole-4-carboxylic acid derivatives are synthesized using methods analogous to Davis et al. (1982), where carboxylation is achieved via controlled hydrolysis of nitrile precursors .

Fluoroethylation : The 2-fluoroethyl group is introduced using 1-bromo-2-fluoroethane under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C. Recrystallization from ethanol/water (3:1 v/v) improves purity, monitored by HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

- Critical Note : Residual solvents (DMF, bromoethane) must be removed via vacuum distillation to avoid side reactions.

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer :

- X-ray crystallography : Single-crystal analysis using SHELXL (via SHELX suite) resolves the fluorine position and confirms regioselectivity. Crystallization is achieved by slow evaporation from acetone .

- NMR spectroscopy :

- ¹H NMR : The fluoroethyl group shows characteristic splitting (δ 4.6–5.2 ppm, J = 47–50 Hz for CHF₂).

- ¹⁹F NMR : A singlet near δ -215 ppm confirms the absence of diastereomers .

- Mass spectrometry : High-resolution ESI-MS (negative mode) should yield [M-H]⁻ at m/z 201.0432 (C₇H₈FN₂O₂⁻) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles are mandatory. Use fume hoods for weighing and synthesis due to potential fluoride release .

- Storage : Store in amber glass vials at -20°C under nitrogen to prevent hydrolysis of the fluoroethyl group.

- Waste disposal : Neutralize acidic residues with NaHCO₃ before aqueous disposal. Fluorinated byproducts require incineration .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

- Methodological Answer :

- Dynamic effects in NMR : Fluorine’s electronegativity causes rapid proton exchange in solution, masking stereochemical details. Use low-temperature ¹H NMR (e.g., -40°C in CDCl₃) to "freeze" conformers .

- Complementary techniques : Pair X-ray data with solid-state NMR to validate crystal packing effects. For example, ¹⁹F magic-angle spinning (MAS) NMR can detect fluorine environments in the lattice .

Q. What computational strategies predict the biological activity of this compound?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to model interactions with targets like kinases (e.g., EGFR). The carboxylic acid group often chelates Mg²⁺ in ATP-binding pockets, while the fluoroethyl group enhances lipophilicity for membrane penetration .

- Molecular dynamics (MD) simulations : Run 100-ns MD trajectories (AMBER force field) to assess stability of the ligand-protein complex. Fluorine’s van der Waals interactions with hydrophobic residues (e.g., Leu694 in EGFR) improve binding .

Q. How does the fluoroethyl substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric and electronic effects : The electron-withdrawing fluoroethyl group deactivates the imidazole ring, reducing reactivity in Suzuki-Miyaura couplings. Use Pd(OAc)₂/XPhos (2 mol%) and elevated temperatures (100°C) to achieve coupling with aryl boronic acids .

- Competing pathways : Fluoride elimination may occur under basic conditions. Monitor by ¹⁹F NMR and suppress using mild bases (e.g., Cs₂CO₃ instead of t-BuOK) .

Q. What analytical methods detect degradation products under physiological conditions?

- Methodological Answer :

- Forced degradation studies : Incubate the compound in PBS (pH 7.4, 37°C) for 72 hours. Analyze via LC-MS/MS (Q-TOF) to identify hydrolysis products (e.g., 1H-imidazole-4-carboxylic acid and fluoroethanol) .

- Fluoride ion detection : Use ion-selective electrodes to quantify free fluoride, a potential toxicity marker. Limit: <0.1% w/w per ICH Q3D guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.